![molecular formula C6H4Cl2OS B1304179 3-Chloro-4-methyl-2-thiophenecarbonyl chloride CAS No. 690632-13-4](/img/structure/B1304179.png)
3-Chloro-4-methyl-2-thiophenecarbonyl chloride
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Overview
Description
The compound of interest, 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, is a chlorinated thiophene derivative. Thiophene derivatives are known for their utility in various chemical reactions and as precursors for the synthesis of conducting polymers, which are of significant interest in the field of electronics .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene involves new routes that could potentially be adapted for the synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride . Additionally, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride suggests a possible synthetic route for the target compound, as it shares a similar chlorinated thiophene structure .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, which crystallizes in the monoclinic space group . This technique could be applied to determine the crystal structure of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For example, 3-chloro-1,2-benzisothiazolium chlorides react with activated methylene groups of ketones to form amino-benzo[b]thiophenes . This indicates that the chloro group in thiophene derivatives is reactive and can be involved in further chemical transformations. The reactivity of the chloro group in 3-Chloro-4-methyl-2-thiophenecarbonyl chloride could be explored in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . These methods can provide information on the functional groups present and the stability of the molecule, as seen in the characterization of 3-chlorobenzo[b]thiophene-2-carbonyl chloride . The same techniques could be employed to analyze the physical and chemical properties of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride.
Scientific Research Applications
Atmospheric and Environmental Implications
Research on chloromethanes, which are structurally similar to the compound of interest, has highlighted their role in atmospheric chemistry, including ozone depletion and global warming potential. These compounds, through atmospheric degradation, produce toxic degradation products like phosgene, highlighting the environmental risks associated with their use and release (Tsai, 2017).
Organic Synthesis and Materials Science
Studies on the reactivity of chloromethyl and halogenated compounds have demonstrated their importance in the synthesis of new chemical entities. For example, isomerization reactions involving chloromethyl compounds have been explored for creating structurally diverse molecules, which are critical in developing pharmaceuticals and advanced materials (Lisowski et al., 2010).
Advanced Oxidation Processes
The interaction of chlorinated compounds with advanced oxidation processes (AOPs) has been studied for environmental remediation purposes, such as the degradation of azo dyes in wastewater. These studies shed light on the potential of chlorinated thiophenes in environmental cleanup technologies (Yuan et al., 2011).
Spectroscopic and Structural Analysis
Investigations into the molecular structure and vibrational spectra of chlorinated thiophenes provide fundamental insights into their chemical behavior, which is crucial for their application in various scientific domains. Such studies are essential for understanding the electronic and photophysical properties of these compounds, facilitating their use in materials science and chemical synthesis (Han et al., 2018).
Safety and Hazards
The safety data sheet for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride indicates that it is for R&D use only and not for medicinal or household use . Specific hazard information is not available in the resources I have access to. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier.
properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPNWMUXJSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383232 |
Source
|
Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |
CAS RN |
690632-13-4 |
Source
|
Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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